molecular formula C18H17N3O2S B2858120 1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034345-43-0

1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2858120
CAS No.: 2034345-43-0
M. Wt: 339.41
InChI Key: PWPGVHQHCOMIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a urea derivative characterized by a 3-methoxyphenyl group and a pyridinylmethyl moiety substituted with a thiophen-3-yl ring. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active urea-based molecules targeting kinases, GPCRs, or antiproliferative pathways .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-16-6-2-5-15(10-16)21-18(22)20-11-13-4-3-8-19-17(13)14-7-9-24-12-14/h2-10,12H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPGVHQHCOMIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a urea derivative that has gained attention for its diverse biological activities. Urea derivatives, particularly those incorporating heterocycles, have been noted for their pharmacological potential, including anticancer, antimicrobial, and antiviral activities. This article explores the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C15H15N3O Molecular Formula \text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}\quad \text{ Molecular Formula }

The synthesis typically involves the reaction of 3-methoxyphenyl isocyanate with thiophen-3-yl pyridin-3-amine under controlled conditions. The resulting product is purified through crystallization techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have demonstrated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line GI50 (μM) TGI (μM) LC50 (μM)
1EKVX1.721.525.9
2RPMI-822628.715.927.9
3OVCAR-425.177.593.3

These values indicate the concentration required to inhibit cell growth by 50% (GI50), the concentration that inhibits tumor growth (TGI), and the lethal concentration (LC50) for various cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1

These minimum inhibitory concentrations (MIC) demonstrate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria .

Antiviral Potential

In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess antiviral properties:

Virus IC50 (μM)
MERS-CoV0.14
HIV0.62

The IC50 values indicate the concentration needed to inhibit viral replication by half, showcasing the potential of this compound in antiviral drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of urea derivatives. Modifications in the phenyl and pyridine rings can significantly influence their potency:

  • Substituents on the Phenyl Ring : The presence of methoxy groups enhances solubility and bioavailability.
  • Pyridine Ring Variations : Alterations in nitrogen positioning and substituents can modulate receptor interactions and enhance selectivity towards target proteins.

Case Study 1: Anticancer Efficacy in Preclinical Models

In a study evaluating various urea derivatives, a compound structurally related to our target was found to significantly reduce tumor size in xenograft models of breast cancer when administered at doses of 10 mg/kg . This highlights the therapeutic potential of urea derivatives in oncology.

Case Study 2: Antimicrobial Effectiveness Against Resistant Strains

Another study focused on the antimicrobial efficacy of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The tested derivative exhibited a MIC of 0.5 μg/mL, outperforming standard antibiotics like vancomycin . This suggests a promising avenue for developing new treatments against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key structural analogs, their synthetic yields, physicochemical properties, and substituent variations.

Compound Name / ID Substituents (R1, R2) Yield (%) Melting Point (°C) IR (cm⁻¹) / ESI-MS (m/z) Biological Activity (if reported) Source
Target Compound R1: 3-Methoxyphenyl; R2: (2-(Thiophen-3-yl)pyridin-3-yl)methyl - - - -
1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g) R1: 4-Methoxyphenyl; R2: 4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl 77.5 180–183 3330, 3059, 2938, 1705 Antiproliferative (in vitro)
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) R1: 3-Methoxyphenyl; R2: 4-(thiazol-2-yl)phenyl with piperazine-hydrazinyl substituent 85.2 - ESI-MS: 496.3 [M+H]⁺ Not specified
1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5i) R1: 2,4-Dichlorophenyl; R2: 4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl 78 186–188 3305, 3097, 2924, 1677 Antiproliferative (in vitro)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) R1: 4-Chloro-3-(trifluoromethyl)phenyl; R2: Pyridinylmethylthio group - - - Not specified
1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) R1: 3,5-Dichlorophenyl; R2: Thiazol-2-yl with piperazine substituent 83.7 - ESI-MS: 534.2 [M+H]⁺ Not specified

Structural and Functional Insights

  • Methoxy Groups: The target compound’s 3-methoxyphenyl group and 5g’s 4-methoxyphenyl substituent may improve solubility compared to halogenated analogs, though at the cost of reduced electrophilicity . Heterocyclic Variations: The thiophene-pyridine scaffold in the target compound contrasts with thiazole-piperazine systems in 11l and 11b, which may alter binding kinetics due to differences in aromatic stacking or hydrogen-bonding capacity .
  • Synthetic Efficiency: Yields for analogs range from 70–88%, with electron-rich substituents (e.g., methoxy in 5g) showing marginally lower yields (77.5%) compared to halogenated derivatives (e.g., 78% for 5i) .
  • Physicochemical Properties :
    Melting points correlate with substituent polarity; 5g (180–183°C) and 5i (186–188°C) have higher melting points than less polar analogs like 5f (165–167°C) . IR data for urea carbonyl stretches (~1677–1705 cm⁻¹) are consistent across compounds, confirming the urea backbone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.